molecular formula C16H14N2O3 B5847712 2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline

2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5847712
M. Wt: 282.29 g/mol
InChI Key: KEEKJCZZVRXNSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline derivatives involves key steps such as acylation, nitration, and cyclization reactions. For instance, Markaryan et al. (2000) detail the acylation of 1-(3,4-dimethoxyphenyl)-1-aminomethylcyclopentane with acid chlorides of o-, m-, p-nitrobenzoic acids, yielding corresponding amides with high yield, indicating a route for the synthesis of nitrophenyl groups containing tetrahydroisoquinolines (Markaryan et al., 2000). Similarly, Nguyen et al. (2016) describe a redox condensation of o-halonitrobenzenes with tetrahydroisoquinolines, showcasing a method for synthesizing fused benzimidazoles through uncatalyzed aromatic substitution and reduction steps (Nguyen et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline derivatives is crucial for their chemical behavior and properties. Gotoh et al. (2015) investigated the crystal structures of isoquinoline derivatives, revealing how hydrogen bonding plays a significant role in their structural configuration (Gotoh et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline derivatives can lead to various products, depending on the conditions and reagents used. The work by Burke et al. (2011) provides insight into nitro-substituted heterocycles, highlighting their potential as bioreducible substrates for enzymes, which suggests their chemical reactivity under biological conditions (Burke et al., 2011).

Physical Properties Analysis

The physical properties of 2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline, such as solubility, melting point, and stability, are influenced by its molecular structure. While specific details on these properties are not directly provided in the cited studies, they can be inferred from synthesis methods and molecular structure analyses.

Chemical Properties Analysis

The chemical properties of 2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline derivatives, including their reactivity, potential for various chemical transformations, and interaction with other compounds, are illustrated through their synthesis and the resulting chemical structures. For example, the ability to undergo reductive cyclization, as mentioned by Kametani et al. (1975), indicates a versatile reactivity profile that can be leveraged for the synthesis of complex heterocyclic compounds (Kametani et al., 1975).

Scientific Research Applications

Synthesis and Antiarrhythmic Properties

Research has explored the synthesis and study of the antiarrhythmic properties of 2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline derivatives. These compounds have been shown to impact the cardiovascular system significantly (Markaryan et al., 2000).

Potential Bioreducible Substrates for Enzymes

Another study synthesized a series of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, evaluating them as potential bioreducible substrates for enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1) and E. coli nitroreductase. This investigation highlights the potential biochemical and therapeutic applications of these compounds (Burke et al., 2011).

Novel Synthetic Approaches

Recent studies have focused on novel synthetic approaches involving 2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline. One such approach led to the discovery of a method for indolo[3,2-c]isoquinoline and dibenzo[c,h][1,6]naphthyridine tetracyclic systems, demonstrating the compound's versatility in organic synthesis (Karchuganova et al., 2020).

Electrophilic Aromatic Substitution

A practical synthesis involving o-halonitrobenzenes and tetrahydroisoquinolines has been developed, revealing the compound's role in electrophilic aromatic substitution and redox cascade reactions. This method showcases its use in creating fused benzimidazoles (Nguyen et al., 2016).

Potential Alpha-Adrenergic Blocking Agents

Research from 1983 describes the synthesis of tetrahydroquinazoline derivatives from 2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline, suggesting its use in developing potential alpha-adrenergic blocking agents (Granados et al., 1983).

Coordination Compounds and Catalysis

A study on the coordination compounds of 2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline and their catalytic applications reveals its potential in asymmetric synthesis and catalysis, highlighting its utility in organic chemistry and material science (Jansa et al., 2007).

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-16(13-6-3-7-15(10-13)18(20)21)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEKJCZZVRXNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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